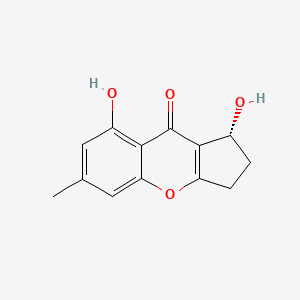
Coniochaetone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coniochaetone B is a natural product found in Coniochaeta tetraspora with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Quorum Sensing Activity
1.1 Mechanism of Action
Coniochaetone B has been identified as a potent inhibitor of quorum sensing in Chromobacterium violaceum, a model organism for studying bacterial communication. Molecular docking studies have shown that this compound exhibits a high binding affinity to the CviR receptor with a docking score of -9.5 kcal/mol, indicating its effectiveness in disrupting quorum sensing mechanisms . This inhibition is crucial as quorum sensing plays a significant role in the virulence of many pathogenic bacteria.
1.2 Case Studies
- Study on Docking Scores: In a comparative study, this compound was found to have a higher binding affinity than Azithromycin, a known antibiotic, highlighting its potential as an alternative therapeutic agent against bacterial infections .
- Molecular Dynamics Simulations: Further analysis through molecular dynamics simulations confirmed the stability and interaction of this compound with CviR over time, suggesting its viability as a drug candidate .
Antifungal Properties
2.1 Efficacy Against Fungal Strains
Research indicates that this compound exhibits antifungal activity against various fungal pathogens. It has been isolated from cultures of Fimetariella sp., where it demonstrated moderate inhibitory effects against fungi such as Aspergillus fumigatus and Fusarium oxysporum .
2.2 Comparative Analysis
The antifungal activity of this compound can be summarized as follows:
| Fungal Strain | Inhibition Activity |
|---|---|
| Aspergillus fumigatus | Moderate |
| Fusarium oxysporum | Moderate |
| Fusarium nivale | Moderate |
These findings suggest that this compound could be explored further for developing antifungal therapies.
Cytotoxicity Against Cancer Cells
3.1 Cell Line Studies
This compound has shown potential cytotoxic effects against various cancer cell lines. In specific studies, it was reported to have an IC50 value of 72.8 μM against HeLa cells, indicating moderate cytotoxicity . This suggests that while it may not be highly potent, it could serve as a lead compound for further modifications to enhance its efficacy.
3.2 Implications for Cancer Therapy
The moderate cytotoxicity observed indicates that this compound may be useful in combination therapies or as part of a broader pharmacological strategy targeting cancer cells.
Eigenschaften
CAS-Nummer |
168434-89-7 |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
(1R)-1,8-dihydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[b]chromen-9-one |
InChI |
InChI=1S/C13H12O4/c1-6-4-8(15)12-10(5-6)17-9-3-2-7(14)11(9)13(12)16/h4-5,7,14-15H,2-3H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
LHEGTEUTDBMPBL-SSDOTTSWSA-N |
SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(CC3)O)O |
Isomerische SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)[C@@H](CC3)O)O |
Kanonische SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(CC3)O)O |
Synonyme |
coniochaetone B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















